1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C8H5BrF4O2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene typically involves halogenation and methoxylation reactions. One common method involves the bromination of 3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with LDA can produce 1,2-dehydro-3-(trifluoromethoxy)benzene .
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the fluorine and methoxy groups, making it less versatile in certain reactions.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the methoxy group, which can affect its reactivity and applications.
1-Bromo-3,5-difluorobenzene: Contains additional fluorine atoms, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and methoxy groups, providing a balance of reactivity and stability for various synthetic applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O2/c1-14-7-4(9)2-3-5(6(7)10)15-8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJLGFMAKBFSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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